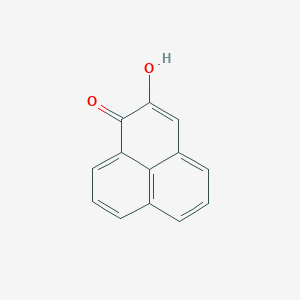

2-hydroxy-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyphenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBYJFISWDYMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505514 | |

| Record name | 2-Hydroxy-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10505-79-0 | |

| Record name | 2-Hydroxy-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Hydroxy-1H-phenalen-1-one and Related Compounds

The synthesis of this compound and its analogues can be broadly categorized into two main approaches: the direct functionalization of a pre-existing phenalenone core and the construction of the tricyclic system with the desired functionality incorporated during the synthetic sequence.

Regioselective Hydroxylation Strategies

Achieving regioselectivity in the hydroxylation of the phenalenone nucleus is crucial for the specific synthesis of the 2-hydroxy isomer. Several methods have been explored to introduce the hydroxyl group at the C2 position.

One effective strategy for the synthesis of this compound involves the oxidation of a suitable phenalenone precursor. A notable example is the epoxidation of the double bond between C2 and C3 of a phenalenone derivative, followed by the opening of the epoxide ring. This method was successfully employed in the total synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one. nih.govbeilstein-journals.org The epoxidation of the enone system creates a reactive intermediate that, upon acid-catalyzed ring-opening, yields the desired 2-hydroxy-phenalenone. This approach demonstrates the utility of leveraging the inherent reactivity of the α,β-unsaturated ketone moiety within the phenalenone structure to achieve targeted hydroxylation.

The introduction of a hydroxyl group at the C2 position can also be achieved through a nucleophilic substitution reaction on a halogenated phenalenone intermediate. The synthesis of 2-halo-1H-phenalen-1-ones, such as 2-bromo-1H-phenalen-1-one, serves as a key step in this pathway. masterorganicchemistry.com The presence of the halogen at the C2 position activates the vinylic carbon for nucleophilic attack. Subsequent treatment with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, can lead to the displacement of the halide and the formation of the 2-hydroxy derivative. This reaction proceeds via a nucleophilic vinylic substitution mechanism, which is a common transformation for α,β-unsaturated systems. rsc.org The synthesis of related 2-(chloromethyl)-1H-phenalen-1-one has also been reported, which could potentially be converted to the 2-hydroxymethyl derivative and subsequently oxidized, offering an alternative route. nih.gov

Biocatalytic methods and advanced oxidation processes represent modern approaches to the regioselective hydroxylation of aromatic compounds. Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov While a specific report on the enzymatic hydroxylation of 1H-phenalen-1-one to its 2-hydroxy derivative is not prevalent, the known activity of P450 enzymes on similar polycyclic aromatic ketones suggests the feasibility of this approach. nih.govyoutube.com These enzymatic reactions offer the potential for high regioselectivity and stereoselectivity under mild conditions.

Hydrogen peroxide, in the presence of metal catalysts, is another powerful reagent for the hydroxylation of aromatic rings. researchgate.netwikipedia.org The catalytic system, often involving iron or palladium complexes, can generate reactive hydroxylating species from H₂O₂. The application of such a system to 1H-phenalen-1-one could potentially lead to the formation of this compound. The regioselectivity of this process would be influenced by the electronic properties of the phenalenone nucleus and the nature of the catalyst employed.

Multistep Cascade Annulation and Transformation Sequences

Building the phenalenone core through a series of orchestrated reactions provides a versatile platform for introducing various substituents, including the 2-hydroxy group.

A powerful strategy for the construction of the tricyclic phenalenone skeleton involves a cascade reaction combining Friedel-Crafts acylation and a Michael addition. A well-documented example is the reaction of a substituted naphthalene (B1677914), such as 2-methoxynaphthalene, with acryloyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). nih.govpsu.edu This reaction proceeds through an initial Friedel-Crafts acylation of the electron-rich naphthalene ring by the acryloyl chloride. The resulting intermediate then undergoes an intramolecular Michael addition, leading to the formation of the third ring and establishing the perinaphthanone core. rsc.orgresearchgate.net Subsequent transformations, such as dehydrogenation, are then required to yield the final phenalenone structure. This cascade approach is highly efficient in assembling the complex tricyclic system in a single synthetic operation.

Advanced Functionalization Techniques

Direct functionalization of the phenalenone nucleus allows for the synthesis of diverse analogues. Starting from 1H-phenalen-1-one, a key intermediate, 2-(chloromethyl)-1H-phenalen-1-one, can be synthesized, which serves as a versatile precursor for introducing a variety of functional groups at the C-2 position via a methylene (B1212753) bridge. acs.org

The introduction of phenyl and substituted phenyl groups onto the phenalenone framework is effectively achieved through Suzuki-Miyaura cross-coupling, as detailed previously (Section 2.1.2.2). researchgate.netnih.govresearchgate.net This method allows for the synthesis of compounds like 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one. nih.gov While the direct introduction of an unsubstituted methyl group at the C-2 position of this compound is less commonly detailed in the provided context, the synthesis of various phenylphenalenone isomers has been a significant area of research. researchgate.net

The synthesis of C-2 methylene-bridged derivatives provides a pathway to hydroxymethyl and methoxymethyl analogues, preserving the core photosensitizing properties of the phenalenone. acs.org

2-(Methoxymethyl)-1H-phenalen-1-one: This derivative is synthesized by reacting 2-(chloromethyl)-1H-phenalen-1-one with sodium methoxide (B1231860) in a methanol (B129727) and dichloromethane (B109758) solvent mixture. The reaction proceeds at room temperature and provides the product in high yield (92%). acs.org

2-(Hydroxymethyl)-1H-phenalen-1-one: The hydroxymethyl derivative is obtained from the methoxymethyl precursor. The cleavage of the methyl ether is accomplished by treating 2-(methoxymethyl)-1H-phenalen-1-one with boron tribromide (BBr₃) in dichloromethane. This demethylation reaction efficiently yields the target alcohol (88% yield). acs.org

The versatile 2-(chloromethyl)-1H-phenalen-1-one intermediate can also be converted into sulfur-containing analogues. acs.org

2-(Thiocyanatomethyl)-1H-phenalen-1-one: This compound is prepared through a nucleophilic substitution reaction. The chloromethyl derivative is treated with potassium thiocyanate (B1210189) in a mixture of acetone (B3395972) and water. The reaction is heated to reflux and results in the formation of the thiocyanatomethyl product in an 82% yield. acs.org

S-((1-oxo-1H-phenalen-2-yl)methyl) ethanethioate: As a stable precursor to the mercaptomethyl analogue, this thioacetate (B1230152) derivative is synthesized by reacting 2-(chloromethyl)-1H-phenalen-1-one with potassium thioacetate in acetone. This reaction also proceeds under reflux conditions, yielding the product in 84% yield. This thioacetate can then be hydrolyzed to the corresponding mercaptomethyl compound. acs.org

Table 2: Synthesis of C-2 Functionalized Methyl Derivatives of 1H-Phenalen-1-one

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(chloromethyl)-1H-phenalen-1-one | Sodium methoxide, MeOH, CH₂Cl₂ | 2-(Methoxymethyl)-1H-phenalen-1-one | 92% | acs.org |

| 2-(Methoxymethyl)-1H-phenalen-1-one | BBr₃, CH₂Cl₂ | 2-(Hydroxymethyl)-1H-phenalen-1-one | 88% | acs.org |

| 2-(chloromethyl)-1H-phenalen-1-one | KSCN, Acetone, H₂O | 2-(Thiocyanatomethyl)-1H-phenalen-1-one | 82% | acs.org |

Diazotization Reactions and Intramolecular Rearrangements

Diazotization reactions are a cornerstone of synthetic organic chemistry, particularly for converting primary aromatic amines into highly versatile diazonium salts. While these reactions are well-established for aromatic amines, their application to aliphatic amines has historically been challenging due to the instability of the resulting diazonium ions, which often leads to a mixture of substitution, elimination, and rearrangement products. nih.gov However, recent advancements have shown that using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize the intermediate carbocations, allowing for selective transformations. nih.gov

A tandem approach combining diazotization with an intramolecular azo coupling reaction has been successfully developed for the synthesis of fused acs.orgnih.govacs.orgoxadiazolo[3,4-d] acs.orgnih.govnih.govtriazin-7(6H)-one heterocyclic systems from (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov Similarly, intramolecular cyclization processes, such as the base-induced tandem cyclization of sulfur ylides with ketones, have been used to create 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.gov

While these methods demonstrate the power of diazotization and intramolecular rearrangements in constructing complex heterocyclic scaffolds, specific literature detailing the application of these reactions to this compound was not found in the surveyed results.

Mechanistic Investigations of this compound Reactivity

Oxidation and Reduction Pathways of the Hydroxyl Group

The reactivity of the hydroxyl group is central to the chemical behavior of hydroxy-ketones. In the case of α-hydroxy ketones, photochemical activation can lead to α-cleavage (a Norrish Type I reaction), generating radical species. researchgate.net The efficiency of this cleavage is influenced by the nature of the excited triplet state (n,π* vs. π,π*). researchgate.net For instance, alkylation of the 2-hydroxy group in 2-hydroxy-2-methyl-1-phenyl propanone was found to promote rapid α-cleavage. researchgate.net However, specific studies detailing the oxidation and reduction pathways of the enolic hydroxyl group in this compound are not described in the provided search results. The synthesis of 2-(hydroxymethyl)-1H-phenalen-1-one, which contains a primary alcohol, proceeds via demethylation of a methoxy (B1213986) precursor, but the subsequent oxidation or reduction of this alcohol is not the focus. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The phenalenone core is amenable to various substitution reactions. Electrophilic substitution can be performed on the parent 1H-phenalen-1-one (PN) ring. A key example is chloromethylation, where PN reacts with paraformaldehyde and hydrochloric acid to yield 2-(chloromethyl)-1H-phenalen-1-one (PNCl). acs.org A similar reaction using hydrobromic acid produces the analogous 2-(bromomethyl)-1H-phenalen-1-one (PNBr). acs.org These reactions demonstrate the ability of the phenalenone aromatic system to undergo electrophilic attack.

The resulting halomethyl-phenalenone derivatives are excellent substrates for subsequent nucleophilic substitution reactions. The methylene bridge allows for the introduction of various functional groups without significantly altering the core's desirable photochemical properties. acs.orgnih.gov For example, PNCl can be readily converted into:

2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) by reaction with sodium azide. acs.org

2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) by reaction with sodium methoxide. acs.org

These transformations, proceeding in excellent yields, highlight the synthetic utility of nucleophilic substitution on phenalenone derivatives. acs.orgnu.edu.kz

Photochemical Processes and Reactive Oxygen Species Generation Mechanisms

Phenalenone and its derivatives are well-known for their photochemical activity. Upon absorption of light, they can transition to an excited triplet state, which can then transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a process known as a Type II photosensitization mechanism. nih.govresearchgate.net

Singlet Oxygen Quantum Yield Studies of Phenalenone Derivatives

1H-Phenalen-1-one (PN) is a benchmark photosensitizer, exhibiting a singlet oxygen quantum yield (ΦΔ) approaching unity (effectively 100%) in a wide range of solvents. nih.govresearchgate.net This remarkable efficiency makes it a standard for ¹O₂ studies. researchgate.net Research into phenalenone derivatives aims to modify its properties, such as absorption wavelength, while retaining this high quantum yield. nih.gov

Studies have shown that many substitutions on the phenalenone structure can significantly decrease the singlet oxygen quantum yield. acs.orgacs.org However, introducing a methylene bridge between the phenalenone core and a functional group, as in the 2-(halomethyl) derivatives, is an effective strategy to preserve the photosensitizing properties. acs.orgnih.gov Derivatives containing halogens, ethers, alcohols, amines, and amides attached via this methylene linker retain a singlet oxygen quantum yield close to that of the parent phenalenone. acs.org In contrast, sulfur-containing derivatives have been shown to exhibit significantly lower quantum yields. acs.org

The following table summarizes the singlet oxygen quantum yields for several phenalenone derivatives, using the parent 1H-phenalen-1-one as a reference.

| Compound | Substituent at Position 2 | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 1H-Phenalen-1-one (PN) | -H | ~1.0 acs.orgnih.gov | acs.orgnih.govresearchgate.net |

| PNCl | -CH₂Cl | ~1.0 | acs.org |

| PNBr | -CH₂Br | ~1.0 | acs.org |

| PNN₃ | -CH₂N₃ | ~1.0 | acs.org |

| PNOMe | -CH₂OCH₃ | ~1.0 | acs.org |

| PNOH | -CH₂OH | ~1.0 | acs.org |

| Sulfur-based derivatives | -CH₂-S-R | Significantly lower than 1.0 | acs.org |

| 6-amino-2,5-dibromo-phenalenone (OE19) | -Br (at position 2) | Efficient singlet oxygen production | nih.gov |

These studies confirm that while the phenalenone core is an exceptionally efficient photosensitizer, careful synthetic design is required to create functional derivatives that retain this key property. nih.govnu.edu.kz

Role of Lowest Singlet and Triplet Excited States

Upon absorption of photons, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This S₁ state is pivotal as it is the precursor to the ESIPT process. In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating a swift intramolecular proton transfer to form an excited keto-tautomer. This tautomer possesses a different electronic and geometric structure from the initial enol form.

Electron Transfer Processes in Photoreactivity

Electron transfer is a fundamental process that can occur from the excited states of this compound, leading to the formation of radical ions. The likelihood and direction of electron transfer depend on the redox potentials of the excited molecule and any potential electron donors or acceptors in its environment.

Upon excitation, the phenalenone moiety can act as either an electron acceptor or an electron donor. In the presence of a suitable electron donor, the excited this compound can be reduced, forming a radical anion. Conversely, in the presence of an electron acceptor, it can be oxidized to a radical cation. These electron transfer events are often the initial steps in more complex photochemical reaction sequences, leading to the formation of various photoproducts. The efficiency of these processes is governed by factors such as the distance and orientation between the donor and acceptor, the solvent polarity, and the free energy change of the reaction.

Radiationless Deactivation Pathways and Photo-reduction

While fluorescence from the excited state is one possible deactivation pathway, non-radiative processes often dominate the photophysics of this compound and its derivatives. These pathways allow the molecule to return to the ground state without emitting light.

One of the most significant radiationless deactivation pathways for this compound is the internal conversion that occurs from the excited keto-tautomer formed via ESIPT. This tautomer can undergo rapid internal conversion to its ground state, followed by a reverse proton transfer to regenerate the original enol form. This cyclic process provides an efficient route for the dissipation of the absorbed light energy as heat, contributing to the photostability of the molecule.

The introduction of substituents onto the phenalenone ring can significantly influence the efficiency of non-radiative decay. For some hydroxy and alkoxy derivatives of phenalenone, lower fluorescence quantum yields compared to the parent phenalenone have been rationalized by the presence of efficient non-radiative decay channels from the singlet excited state that are absent in the unsubstituted compound.

Photo-reduction is another important photochemical transformation. In the presence of a suitable hydrogen donor, such as an alcohol, the excited triplet state of phenalenone derivatives can abstract a hydrogen atom, leading to the formation of a ketyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other species in the medium.

Intramolecular Hydrogen Bonding Effects on Electronic Structure and Reactivity

The intramolecular hydrogen bond between the 2-hydroxyl group and the 1-keto group is a defining structural feature of this compound, profoundly influencing its electronic structure and reactivity. This interaction is not merely a static feature but is dynamically involved in the molecule's behavior, particularly in its response to light.

The presence of the intramolecular hydrogen bond creates a pre-organized geometry that is highly conducive to the ESIPT process. This hydrogen bond brings the proton donor (hydroxyl group) and the proton acceptor (carbonyl group) into close proximity, facilitating the near-barrierless transfer of the proton in the excited state.

The strength and nature of this hydrogen bond have been the subject of computational studies, which provide insights into its impact on the molecule's properties. Theoretical calculations can predict changes in bond lengths, vibrational frequencies, and electron density distribution upon hydrogen bond formation.

| Parameter | Ground State (Enol Form) | Effect of Intramolecular H-Bond |

| O-H Bond Length | Elongated | The covalent O-H bond is weakened and stretched due to the interaction with the carbonyl oxygen. |

| C=O Bond Length | Elongated | The carbonyl bond is slightly lengthened as it accepts the hydrogen bond, indicating a decrease in its double bond character. |

| O-H Stretching Frequency | Red-shifted | The vibrational frequency of the O-H bond is lowered (shifted to lower wavenumbers in the infrared spectrum), a classic indicator of hydrogen bonding. |

| ¹H NMR Chemical Shift of -OH | Downfield Shift | The proton of the hydroxyl group is deshielded, resulting in a shift to a higher chemical shift value in the proton NMR spectrum. |

This table presents a qualitative summary of the expected effects of the intramolecular hydrogen bond on key molecular parameters based on general principles of hydrogen bonding in similar systems. Specific quantitative data for this compound would require dedicated experimental and computational studies.

The intramolecular hydrogen bond also modulates the electronic energy levels of the molecule. It can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission spectra. The stabilization of the ground state and the differential stabilization of the excited states by the hydrogen bond are key factors that drive the photochemistry of this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Sophisticated Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable in contemporary chemical research for the unambiguous characterization of novel and known compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of this analytical arsenal, offering detailed information at the atomic level.

High-Resolution NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments are the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.

For the phenalenone core, the chemical shifts (δ) are indicative of the aromatic and electronic nature of the tricyclic system. In derivatives of 1H-phenalen-1-one, protons on the aromatic rings typically appear in the downfield region (δ 7.5-8.7 ppm) due to the deshielding effects of the conjugated π-system and the carbonyl group. The specific position of the hydroxyl group at C-2 influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a 1H-Phenalen-1-one Derivative Data based on 2-(hydroxymethyl)-1H-phenalen-1-one in CDCl₃. acs.org

| ¹H NMR | ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 8.63 (d, J = 7.3 Hz, 1H) | Aromatic H | 185.88 |

| 8.21 (d, J = 8.0 Hz, 1H) | Aromatic H | 138.31 |

| 8.01 (d, J = 8.3 Hz, 1H) | Aromatic H | 137.97 |

| 7.79 (t, J = 7.7 Hz, 1H) | Aromatic H | 135.26 |

| 7.77 (d, J = 7.6 Hz, 1H) | Aromatic H | 132.01 |

| 7.73 (s, 1H) | Aromatic H | 131.79 |

| 7.60 (t, J = 7.6 Hz, 1H) | Aromatic H | 131.77 |

| 4.72 (s, 2H) | -CH₂- | 130.59 |

| 3.03 (s, 1H) | -OH | 129.13 |

| 127.44 | ||

| 127.15 | ||

| 127.08 | ||

| 126.83 | ||

| 62.29 |

To definitively assemble the molecular puzzle, 2D NMR experiments are employed to establish correlations between nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons (³J-coupling). emerypharma.comsdsu.edu For 2-hydroxy-1H-phenalen-1-one, COSY would reveal the connectivity between protons within the same aromatic ring, allowing for the tracing of the spin systems and confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J-coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular framework by revealing correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.comsdsu.edu For instance, the proton of the hydroxyl group would show a correlation to C-2 and potentially C-3 and C-1. Likewise, other protons would show correlations to carbons in adjacent rings, confirming the tricyclic phenalenone structure.

When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺), standard ¹H NMR analysis becomes challenging. The unpaired electrons of the paramagnetic center cause significant broadening and large, unpredictable shifts in the NMR signals of the ligand, often rendering the spectrum uninterpretable by standard means. researchgate.net

However, paramagnetic ¹H NMR is a specialized technique used to study the structure and electronic properties of these very complexes. While individual assignments are difficult, the observed paramagnetic shifts and the degree of peak broadening provide valuable information about the metal-ligand interaction and the distribution of electron spin density across the phenalenone framework. researchgate.net For example, studies on paramagnetic complexes of the related 9-hydroxyphenalenone ligand have been conducted to understand their electronic structure, even though obtaining well-resolved spectra is a significant challenge. researchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. measurlabs.com Unlike standard mass spectrometry, HRMS instruments can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units or better). researchgate.net This level of precision allows for the determination of a unique molecular formula from the exact mass.

For this compound, the molecular formula is C₁₃H₈O₂. The theoretical monoisotopic (exact) mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides definitive proof of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, the exact mass of a related compound, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one (C₁₉H₁₂O₃), was determined to be 288.078644241 Da, showcasing the high precision of the technique. nih.gov

Electronic Absorption and Emission Spectroscopy in Photophysical Studies

The extended π-conjugated system of this compound gives rise to distinct electronic transitions that can be probed using UV-Visible (UV-Vis) spectroscopy. The absorption spectra of phenalenone derivatives are typically characterized by two main absorption bands. rsc.org A lower energy band, observed in the region of 330–430 nm, is attributed to an n → π* transition. rsc.org A higher energy band, appearing between 240 and 260 nm, corresponds to a π → π* transition. rsc.org The addition of electron-donating groups, such as a hydroxyl group, can cause a red-shift in the n → π* band compared to the parent phenalenone molecule. The study of these electronic transitions provides fundamental insights into the molecular orbital energy levels of the compound.

| Transition | Typical Wavelength Range (nm) | Reference |

|---|---|---|

| n → π | 330 - 430 | rsc.org |

| π → π | 240 - 260 | rsc.org |

While phenalenone itself is known to be an efficient photosensitizer with a high singlet oxygen quantum yield, it is generally non-fluorescent. researchgate.net The introduction of a hydroxyl group, as in this compound, can induce fluorescence, although it is typically very weak. researchgate.net The fluorescence quantum yields of hydroxy-phenalenone derivatives are often reported to be very low, typically less than 1%. rsc.org This low fluorescence is attributed to efficient intersystem crossing from the first excited singlet state to the triplet state. For instance, 3-hydroxy-phenalenone exhibits a low emission quantum yield with two emission bands, which may be related to equilibria between diketo and enol tautomers in the excited state.

| Compound | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| General Phenalenone Derivatives | < 1% | rsc.org |

| 3-hydroxy-phenalenone | Low |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable techniques for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. The FTIR spectrum of the parent compound, 1H-phenalen-1-one, displays a strong carbonyl stretching vibration (νC=O) around 1635 cm⁻¹. rsc.org For this compound, a broad absorption band corresponding to the O-H stretching vibration would be anticipated in the region of 3200–3600 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. The presence of these characteristic bands in the IR spectrum provides direct evidence for the key functional groups in the molecule's structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | ~1635 | rsc.org |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | General IR knowledge |

| Aromatic C-H | Stretching | ~3039 | rsc.org |

Crystallographic and Electronic Structure Determination Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure of molecules like this compound. researchgate.net These theoretical studies can predict molecular geometries, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of the molecule. Quantum chemical calculations, including Time-Dependent DFT (TD-DFT), are also used to simulate UV-Vis spectra and to gain a deeper understanding of the nature of the electronic transitions observed experimentally. Such computational investigations have been applied to various phenalenone derivatives to rationalize their photophysical and electrochemical behavior.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, this technique provides unequivocal proof of their solid-state molecular structure.

A notable application of this technique was in the structural revision of a natural product named fuliginone. Initially believed to be a phenyl-substituted phenalenone, its structure was definitively revised to that of a hydroxyl-substituted phenalenone through single-crystal X-ray diffraction analysis. researchgate.netnih.gove3s-conferences.org This analysis was made possible by employing the crystalline sponge method, which allowed for the determination of the crystal structure of the non-crystalline natural product. researchgate.net The results provided a clear image of the molecule's connectivity and stereochemistry, confirming its identity as a 2-hydroxyphenalenone. researchgate.net The precision of single-crystal X-ray data is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties. researchgate.net

Photoelectron Spectroscopy for Vertical Ionization Energy Determination

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This provides direct measurement of electron binding energies and allows for the determination of vertical ionization energies (VIEs). The VIE corresponds to the energy required to remove an electron from a molecule without any change in the nuclear geometry. cdmf.org.br

While specific PES data for this compound is not extensively detailed in the provided context, studies on the closely related isomer, 9-hydroxy-1H-phenalen-1-one, offer valuable insights. nih.gov Research on this isomer using PES has determined its vertical ionization energy. nih.gov Methodologies for accurately calculating VIEs for similar biological chromophores, like phenol (B47542) and phenolate (B1203915) in aqueous solutions, have been developed, highlighting the importance of considering solvent effects for accurate estimations. youtube.comresearchgate.net These studies, combining experimental PES with theoretical calculations, are essential for understanding the electronic behavior of hydroxyphenalenones. researchgate.netnih.gov

Table 1: Vertical Ionization Energy for Hydroxyphenalenone Isomer

| Compound Name | Vertical Ionization Energy (eV) | Method |

| 9-hydroxy-1H-phenalen-1-one | 8.12 ± 0.04 | Photoelectron Spectroscopy (PE) |

Data sourced from NIST Chemistry WebBook for the 9-hydroxy isomer. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. researchgate.net The phenalenyl molecule, the parent structure of this compound, is well-known for its ability to form a stable radical. researchgate.net The high stability of the phenalenyl radical is attributed to the extensive delocalization of the unpaired electron over its highly symmetric structure. researchgate.net

EPR spectroscopy is the primary method for the direct detection and characterization of such radicals. In studies of paramagnetic metal complexes involving the related 9-hydroxyphenalenone (Hopo) ligand, EPR has been used to investigate the electronic structure and spin delocalization. researchgate.net For instance, the EPR spectrum of a paramagnetic iron complex with this ligand suggested significant spin delocalization onto the ligand, a phenomenon that would be absent in a simple metal-centered spin system. researchgate.net While direct EPR studies focused solely on the radical of this compound are not detailed, the principles established from studies on related phenalenyl systems underscore EPR's essential role in identifying and understanding the behavior of any potential radical species formed from this compound. researchgate.netyoutube.com

Crystalline Sponge Method for Structure Revision of Non-Crystalline Compounds

The crystalline sponge method is a revolutionary technique in crystallography that allows for the determination of the molecular structure of non-crystalline compounds, including oils and those available only in minute quantities. researchgate.net This method circumvents the often-bottleneck step of crystallizing the analyte itself. Instead, the target molecule is absorbed into the porous framework of a pre-formed "crystalline sponge," which then holds the analyte in an ordered arrangement suitable for single-crystal X-ray diffraction.

A significant application of this method directly involves a 2-hydroxyphenalenone. The structure of the natural product fuliginone, which could not be crystallized using conventional methods, was revised using this technique. researchgate.netnih.govresearchgate.net The isolated natural product was soaked into the crystalline sponge, and subsequent X-ray analysis unequivocally revealed its structure to be a 2-hydroxyphenalenone, correcting the previously proposed structure. e3s-conferences.orgresearchgate.net This case serves as a prime example of the crystalline sponge method's power to resolve complex structural issues for natural products that are otherwise intractable by traditional X-ray crystallography. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic States and Reaction Mechanisms

Quantum chemical methods are crucial for understanding the electronic structure, stability, and photochemical pathways of 2-hydroxy-1H-phenalen-1-one.

The photophysical behavior of phenalenone and its derivatives is a subject of extensive study. Upon absorbing light, these molecules can undergo transitions to excited singlet states (S_n) and subsequently to triplet states (T_n) through a process called intersystem crossing (ISC). This process is critical for applications such as photosensitization.

For the parent compound, phenalenone, quantum-mechanical investigations have detailed the electronic and molecular structures in the ground and lowest excited states. rsc.org Calculations combining density functional theory and multi-reference configuration interaction show that the lowest excited singlet state (S_1) is of nπ* character. rsc.org This state is energetically close to two triplet states, T_1 (ππ) and T_2 (nπ), with T_2 being nearly degenerate with S_1. rsc.org This energetic arrangement facilitates highly efficient intersystem crossing, with a calculated rate of approximately 2 x 10¹⁰ s⁻¹, which aligns well with the experimental value of 3.45 x 10¹⁰ s⁻¹. rsc.org

The introduction of a hydroxyl group, as in this compound, modifies the electronic states and can alter the photophysical pathways. uchile.cl Studies on hydroxy and alkoxy phenalenone derivatives indicate that electron-donating substituents rearrange the molecular electronic states, affecting their behavior. uchile.cl For instance, 3-hydroxy-phenalenone exhibits a low emission quantum yield with two distinct emission bands, which may be related to tautomeric equilibria in the excited state. uchile.cl While specific data for the 2-hydroxy isomer is less detailed in this context, it is understood that such substitutions influence non-radiative decay pathways that are absent in the unsubstituted phenalenone. uchile.cl Computational studies on similar phenolic carbonyls demonstrate that they efficiently transition to triplet states via intersystem crossing, with rates in the range of 10⁹ to 10¹⁰ s⁻¹. rsc.org

A key feature of this compound is the intramolecular hydrogen bond (IHB) between the hydroxyl group and the carbonyl oxygen. This interaction is often categorized as a Resonance-Assisted Hydrogen Bond (RAHB), which is known to be particularly strong due to the delocalization of π-electrons within the hydrogen-bonded ring system. nih.govrsc.org

Computational studies on related hydroxyphenalenone derivatives, such as 9-hydroxyphenalenone, confirm the presence of a very short and strong intramolecular hydrogen bond. core.ac.ukacs.org The strength and nature of these bonds are influenced by the topology of the molecule and the interplay between hydrogen bonding and the aromaticity of the phenalene (B1197917) core. nih.gov The RAHB concept suggests that the hydrogen bond strength is enhanced by the resonance transfer of electron density from the hydrogen-donor atom to the hydrogen-acceptor atom. nih.gov Quantum chemical topology tools have been used to investigate this phenomenon, revealing that the π-conjugated system allows for significant rearrangement of charge distribution in response to the hydrogen atom's electric field. rsc.org This leads to greater electron localization and stronger electrostatic, polarization, and charge transfer components of the interaction. rsc.org

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are workhorse methods in computational chemistry for studying molecules like this compound. These methods are used to calculate optimized geometries, energies, and various molecular properties.

A computational study on substituted phenalenes used DFT (with B3LYP, CAM-B3LYP, M06-2X, and LC-ωPBE functionals) and MP2 approaches to assess the O−H···O intramolecular hydrogen bond. researchgate.net These calculations provided the necessary geometrical and topological parameters to quantify the strength and nature of the IHB, revealing varying degrees of covalence depending on the substitution pattern. researchgate.net DFT has also been widely applied to study the mechanism of reactions involving complex organic molecules, providing insights into transition states and reaction thermodynamics. nih.gov For example, DFT calculations on similar structures, like 2-(2-hydroxy-benzylidene)-cyclohexanone, have successfully correlated theoretical geometric parameters and spectral data with experimental findings. researchgate.net

Table 1: Application of DFT and MP2 in Analyzing Intramolecular Hydrogen Bonding in Phenalene Derivatives

| Computational Method | Key Application | Information Obtained | Reference |

|---|---|---|---|

| DFT (B3LYP, CAM-B3LYP, M06-2X, LC-ωPBE) | Assessment of O−H···O intramolecular hydrogen bonds in phenalene derivatives. | Calculation of geometrical and topological parameters, and IHB energies to determine the degree of covalence. | researchgate.net |

| MP2 | Assessment of O−H···O intramolecular hydrogen bonds in phenalene derivatives. | Provided comparative data on IHB energies and structural parameters. | researchgate.net |

| DFT (B3LYP/6-311+G(d,p)) | Structural and spectral analysis of a related hydroxy-ketone compound. | Optimized geometry, vibrational frequencies, and electronic absorption wavelengths. | researchgate.net |

To gain a deeper understanding of the bonding within this compound, researchers employ advanced analytical tools like the Quantum Theory of Atoms-In-Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM is a powerful method for analyzing the electron density (ρ(r)) to characterize chemical bonds. orientjchem.org By identifying bond critical points (BCPs) where the gradient of the electron density vanishes, QTAIM can determine the nature of atomic interactions. researchgate.netorientjchem.org In the study of phenalene derivatives, QTAIM analysis of DFT and MP2-calculated wavefunctions was used to derive topological parameters and IHB energies, confirming the nature of the hydrogen bonds. researchgate.net

NBO analysis focuses on the distribution of electrons into atomic and molecular orbitals, providing insights into donor-acceptor interactions, such as those involved in hydrogen bonding. orientjchem.org For phenalene derivatives, NBO analysis corroborates the findings from QTAIM, confirming the effects of intramolecular hydrogen bonding on the electronic structure. researchgate.net

Table 2: Summary of QTAIM and NBO Analysis Findings

| Analysis Method | Purpose | Key Findings for Related Systems | Reference |

|---|---|---|---|

| QTAIM | Characterize the nature of intramolecular hydrogen bonds (IHBs). | Calculated topological parameters and IHB energies show different degrees of covalence in the O−H···O bond depending on molecular structure. | researchgate.net |

| NBO | Confirm the effects of intramolecular hydrogen bonding. | Corroborated QTAIM results regarding the electronic consequences of IHB. | researchgate.net |

Molecular Modeling and Simulation Approaches

Beyond quantum chemistry, molecular modeling techniques are used to predict the biological activities of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds. nih.govplos.org

For classes of compounds similar to phenalenones, such as dihydropyridines and quinolines, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like COX-2. nih.gov These models use molecular descriptors derived from the compounds' structures to build a regression model. For example, a robust QSAR model for COX-2 inhibitors was built using descriptors like BEHm6 (a Burden matrix eigenvalue) and Mor03u (a 3D-MoRSE descriptor), achieving a high correlation coefficient (R²) of 0.972 for the training set. nih.gov

While specific QSAR studies focused solely on this compound are not prominent, the methodology is directly applicable. By synthesizing and testing a series of phenalenone derivatives, a QSAR model could be developed to guide the design of new compounds with enhanced biological properties, such as anticancer or anti-inflammatory activity. Such models are crucial for screening large chemical libraries and prioritizing candidates for further experimental investigation. nih.govplos.org

Molecular Docking for Ligand-Target Binding Predictions

There is no available research detailing the use of molecular docking techniques to predict the binding of this compound to any specific biological targets. Consequently, data on binding affinities, interaction types (such as hydrogen bonds, hydrophobic interactions, etc.), or predicted target proteins for this specific compound cannot be provided.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

No studies reporting the use of molecular dynamics simulations to evaluate the stability of a this compound-protein complex or to analyze its conformational dynamics were identified. As a result, there is no information available regarding parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or specific conformational changes for this compound when interacting with a biological target.

Derivatives and Analogues of 2 Hydroxy 1h Phenalen 1 One

Synthesis and Structural Diversification of Related Phenalenones

The synthesis of phenalenone derivatives is a dynamic area of research, driven by the quest for novel structures with tailored functionalities. Synthetic chemists employ a variety of strategies to modify the phenalenone core, exploring the impact of different substituents and their positions on the molecule's behavior.

The chemical and photophysical properties of the phenalenone ring are highly sensitive to the placement and nature of its substituents. researchgate.net The introduction of functional groups at different positions can dramatically alter the electronic distribution within the molecule, thereby influencing its behavior.

For instance, the effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) has been a key area of investigation. Studies have shown that adding EDGs tends to decrease the N-H bond dissociation enthalpy in related nitrogen-containing heterocyclic systems, while EWGs tend to increase it. nih.gov In the context of phenalenones, substitutions on the skeleton significantly influence properties like singlet oxygen production. acs.org Electron-donating moieties or the extension of conjugation can decrease photosensitizing capabilities, whereas electron-withdrawing groups may not have the same effect. acs.org

The position of the substituent is equally critical. A study of hydroxy and alkoxy derivatives found that those substituted at position 6 have larger fluorescence quantum yields than isomers substituted at position 3. researchgate.net Similarly, the rational design of aza-substituted phenalenyl (PLY) derivatives for organic semiconductors revealed that substitution at the β-positions consistently decreased internal reorganization energy, while substitution at most α-positions increased it. rsc.org This highlights the profound impact of isomeric positioning on molecular properties.

A series of isomeric phenylphenalenones, where a phenyl ring is attached at various positions on the phenalenone nucleus, has been synthesized to study these effects. researchgate.net The synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, for example, was achieved through a multi-step process involving a key Friedel-Crafts/Michael annulation to build the core, followed by a Suzuki cross-coupling reaction. researchgate.net

Table 1: Examples of Positional Isomers and Substituent Effects

| Compound/Derivative Class | Substituent Position(s) | Observed Effect on Chemical/Physical Behavior | Reference(s) |

|---|---|---|---|

| Hydroxy/Alkoxy Phenalenones | 3 vs. 6 | Derivatives substituted at position 6 exhibit larger fluorescence quantum yields. | researchgate.net |

| Aza-substituted Phenalenyls | α vs. β positions | Aza-substitution at β-positions decreases internal reorganization energy, while substitution at most α-positions increases it. | rsc.org |

| Phenylphenalenones | Various peripheral positions | A series of isomers has been synthesized to evaluate the impact of the phenyl group's location. | researchgate.net |

The intentional design of novel phenalenone derivatives is centered on achieving specific functions. researchgate.netontosight.ai A prominent strategy involves the use of a versatile, reactive intermediate that can serve as a starting point for introducing a wide array of functional groups.

One such key intermediate is 2-(chloromethyl)-1H-phenalen-1-one (PNCl). acs.orgnih.gov This compound provides a reactive "handle" on the phenalenone skeleton, as the methylene (B1212753) bridge helps to preserve the core's unique photosensitizing properties while allowing for further modification. acs.org The halogen moiety is susceptible to reaction with various nucleophiles, enabling the synthesis of diverse derivatives. nih.gov

Using this approach, researchers have successfully synthesized a portfolio of eighteen new phenalenone derivatives, incorporating major functional groups such as amines, carboxylic acids, alcohols, and azides. acs.orgnih.gov These reactions generally proceed in good to excellent yields. nih.gov For example, 2-(azidomethyl)-1H-phenalen-1-one was prepared by reacting PNCl with sodium azide, while amino derivatives were further modified through peptide coupling to attach moieties like adamantane. acs.orgnih.gov This modular approach allows for the systematic development of new compounds with potentially valuable applications. nih.gov

Table 2: Functionalization of 1H-Phenalen-1-one via a Chloromethyl Intermediate

| Intermediate | Reagent | Functional Group Introduced | Resulting Derivative Class | Reference(s) |

|---|---|---|---|---|

| 2-(Chloromethyl)-1H-phenalen-1-one | Sodium Azide (NaN₃) | Azide (-N₃) | Azide Derivative | acs.org |

| 2-(Chloromethyl)-1H-phenalen-1-one | Various Amines | Amine (-NHR) | Amine Derivatives | nih.gov |

| 2-(Bromomethyl)-1H-phenalen-1-one | Sodium Sulfite (Na₂SO₃) | Sulfonate (-SO₃⁻) | Sulfonate Derivative | acs.org |

Natural Product Analogs and Biosynthetic Pathways

Phenalenones are not just laboratory creations; they are also produced by a variety of living organisms, particularly plants and fungi. nih.gov The study of these natural analogs provides insight into their biological roles and the intricate biochemical machinery that produces them.

Phenalenone-type compounds have been isolated from various plant families, where they often act as phytoalexins, defensive compounds produced in response to pathogens. nih.govresearchgate.net The process of identifying these compounds involves extraction from the plant material followed by purification and structural elucidation using modern spectroscopic techniques. d-nb.infoijper.org

Key methods for determining the precise chemical structure of these isolated natural products include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, phytochemical analysis of the rhizomes of Strelitzia reginae (bird of paradise) led to the isolation and identification of one new and four known phenalenones. nih.gov Similarly, thirteen phenylphenalenone-type compounds were isolated from Schiekia orinocensis, a member of the Haemodoraceae family. researchgate.net

One notable example is 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, which was the first 8-phenylphenalenone reported from the roots of the water hyacinth, Eichhornia crassipes. researchgate.net

Table 3: Examples of Plant-Derived Phenalenones

| Compound Name | Plant Source | Family | Reference(s) |

|---|---|---|---|

| 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | Eichhornia crassipes (Water Hyacinth) | Pontederiaceae | researchgate.net |

| Unnamed Phenalenones | Strelitzia reginae (Bird of Paradise) | Strelitziaceae | nih.gov |

| Phenylphenalenone-type compounds | Schiekia orinocensis | Haemodoraceae | researchgate.net |

Understanding how plants construct phenalenones is key to comprehending their role in nature. The biosynthesis of phenylphenalenones in plants involves the shikimate pathway, a central route in primary metabolism that produces aromatic amino acids. frontiersin.org

The amino acid phenylalanine is a critical precursor for a vast number of plant secondary metabolites, including phenylphenalenones. frontiersin.orgnih.gov In plants, phenylalanine biosynthesis can occur via two main routes, both starting from the intermediate prephenate. nih.gov

The Arogenate Pathway : Prephenate is first converted to arogenate, which is then dehydrated to yield phenylalanine. This pathway is thought to predominate in plants. frontiersin.orgnih.gov

The Phenylpyruvate Pathway : Prephenate is converted to phenylpyruvate, which is then transaminated to form phenylalanine. This route is common in microorganisms but also functional in plants. frontiersin.orgnih.gov

The evolution of these pathways appears linked to the rise of vascular plants, which required massive production of phenylalanine-derived compounds like lignin. nih.gov This established metabolic framework provides the essential building blocks that plants then modify to create the diverse array of phenalenone structures found in nature. In contrast, fungal phenalenones are typically derived from a different biosynthetic origin, the polyketide pathway, which involves the sequential condensation of acetate (B1210297) and malonate units. nih.gov

While both plants and fungi produce phenalenones, their typical structural features often reflect their distinct biosynthetic origins.

Plant-Derived Phenalenones: A significant portion of phenalenones from plants are phenylphenalenones. These structures feature a phenyl group attached to the phenalenone core, consistent with their biogenetic origin from the amino acid phenylalanine. Examples include anigorufone (B158205) and the compounds found in Eichhornia crassipes. researchgate.net

Fungal-Derived Phenalenones: Fungal phenalenones, originating from the polyketide pathway, exhibit immense structural diversity. nih.gov Fungi employ various post-synthesis modifications, including oxidation, rearrangement, and prenylation, to diversify the basic phenalenone skeleton. nih.gov This leads to a wider range of structures compared to those typically found in plants. Fungal phenalenones can exist as complex dimers (both homo- and hetero-dimers) and often feature nitrogenation and high degrees of oxygenation, features less commonly reported in plant-derived analogs. nih.gov

Compound Index

Advanced Research Applications and Emerging Areas

Applications in Organic Synthesis and Materials Science

The phenalenone core is a privileged structure in synthetic chemistry, prized for its inherent stability, redox activity, and tunable photophysical properties. This has led to its exploration in creating complex molecules and functional materials.

The 2-hydroxy-1H-phenalen-1-one framework serves as a foundational precursor for constructing more complex and functionally diverse organic molecules. The phenalenone skeleton is found in numerous natural products, often phytoalexins, which are compounds produced by plants for defense. acs.org This natural precedent has inspired chemists to use the phenalenone core to build new synthetic derivatives.

The synthesis of related compounds, such as 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, which was isolated from the water hyacinth (Eichhornia crassipes), demonstrates the utility of the phenalenone structure as a starting point. nih.govresearchgate.net The total synthesis of this natural product was achieved in a multi-step process, showcasing how the basic phenalenone unit can be methodically elaborated. nih.govresearchgate.net Key steps in such syntheses often involve foundational reactions like the Friedel-Crafts acylation to construct the tricyclic core, followed by cross-coupling reactions, such as the Suzuki-Miyaura methodology, to introduce additional complexity and functional groups. nih.govresearchgate.netresearchgate.net Furthermore, derivatives can be created by targeting the hydroxyl and ketone groups for reactions like alkylation, esterification, or nucleophilic substitution, expanding the library of accessible complex molecules. researchgate.netontosight.ai

The this compound molecule, upon deprotonation of its hydroxyl group, becomes an effective bidentate ligand capable of coordinating with a wide array of metal ions. The resulting anion is a "non-innocent" ligand, meaning the ligand itself can actively participate in the redox processes of the metal complex, not just act as a passive scaffold.

Researchers have successfully synthesized coordination complexes using phenalenone-based ligands with various transition metals. For instance, a dinuclear Iron(III) complex, [FeIII2(hmbh-PLY)3], was created using a Schiff base ligand derived from a phenalenyl precursor. researchgate.net Such complexes are of significant interest because the interaction between the metal centers and the redox-active phenalenone ligands can lead to unique magnetic and electronic properties. The exploration of phenalenone complexes with different transition metals and lanthanides is an active area of research, aiming to develop novel catalysts and advanced magnetic materials.

Single Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, representing the ultimate limit of magnetic information storage. The development of SMMs relies on creating molecules with a large magnetic anisotropy and a high-spin ground state. The properties of phenalenone-based ligands make them promising candidates for constructing SMMs.

The ability of the phenalenone system to support stable radical species and to mediate magnetic exchange interactions between metal ions within a coordination complex is crucial for SMM design. By incorporating paramagnetic metal ions (such as manganese, iron, or cobalt) into a structure held together by phenalenone-type ligands, it is possible to engineer molecules with the necessary magnetic properties. While this is an emerging field, the fundamental characteristics of phenalenone complexes—specifically their potential for strong magnetic coupling and anisotropy—make them a target for the rational design of new, high-performance SMMs.

The planar, conjugated structure of this compound imparts it with favorable electronic properties for applications in organic electronics. Phenalenone derivatives have been investigated for their potential use in devices like organic light-emitting diodes (OLEDs) and as electroactive materials in batteries. ontosight.aiontosight.ai The ability of the phenalenyl system to accept electrons and participate in redox reactions makes it particularly attractive for use as a cathode material. researchgate.net

Molecular spintronics, a field that aims to use the intrinsic spin of the electron in addition to its charge, represents another frontier for phenalenone research. The generation of stable organic radicals from the phenalenone scaffold is a key feature for spintronics. The unpaired electron's spin can be manipulated by external magnetic fields, making these molecules potential components of spintronic devices like spin valves or quantum bits. The demonstrated redox activity in ruthenium complexes containing a phenalenone ligand, where the unpaired electron is located on the phenalenyl ring, supports the potential of these systems in molecular spintronics. researchgate.net

Photobiological and Chemical Biology Research

The interaction of phenalenone compounds with light has been a subject of intense study, leading to significant applications in biology and medicine, particularly in areas requiring light-induced oxidative processes.

This compound, like its parent compound phenalenone, is an exceptionally efficient photosensitizer. nih.gov A photosensitizer is a molecule that, upon absorbing light, can transfer that energy to surrounding molecules, most notably molecular oxygen (³O₂), to create highly reactive oxygen species (ROS). google.com

Phenalenone is a well-established Type II photosensitizer, meaning it primarily generates singlet oxygen (¹O₂), a potent oxidizing agent, with a quantum yield approaching 100% in many solvents. nih.govresearchgate.net This high efficiency makes it a benchmark compound in photosensitization studies. researchgate.net This property is the basis for its use in advanced oxidative processes, including:

Photodynamic Therapy (PDT): In PDT, a photosensitizer is administered and accumulates in target tissue, such as a tumor. When irradiated with light of a specific wavelength, the photosensitizer generates ROS, leading to localized cell death. nih.gov Research focuses on synthesizing phenalenone derivatives with modified absorption spectra—shifting them towards the red end of the spectrum for deeper tissue penetration—to enhance their efficacy as PDT agents against cancer. nih.gov

Antimicrobial Photodynamic Inactivation: The potent ROS generation can be harnessed to kill a broad spectrum of microorganisms, including bacteria and fungi. nih.govgoogle.com This has applications in disinfecting surfaces and developing antimicrobial coatings. google.com

The table below summarizes key findings related to the photosensitizing properties of phenalenone derivatives.

| Phenalenone Derivative | Key Property/Finding | Potential Application | Reference |

|---|---|---|---|

| 1H-Phenalen-1-one (Parent Compound) | Near-unity singlet oxygen quantum yield; acts as a reference photosensitizer. | Benchmark for photosensitization studies, antimicrobial research. | nih.govresearchgate.net |

| Brominated 6-amino-phenalenone | Red-shifted (green) absorption and efficient singlet oxygen production. | Theranostic agent for fluorescence-guided photodynamic cancer therapy. | nih.gov |

| General Phenalenone Derivatives | Can be incorporated into polymeric coatings for surface inactivation of microbes. | Photodynamic cleaning, antimicrobial coatings for medical devices, packaging. | google.com |

Exploration in Enzyme Inhibition and Intermolecular Interactions

The biological activity of this compound and its derivatives has been a focal point of research, with studies exploring their potential in medicinal chemistry. ontosight.ai The planar and conjugated system of the molecule, along with the polar hydroxyl group, suggests the potential for interactions with biological macromolecules such as enzymes. ontosight.ai While specific studies on the enzyme inhibition of this compound are an emerging area of investigation, the broader class of phenalenones has been recognized for various biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

The intermolecular interactions of phenalenone derivatives are crucial for their biological function and solid-state properties. The hydroxyl group in this compound can participate in hydrogen bonding, a key interaction in biological recognition processes. The study of intermolecular forces in related structures provides insight into how this compound might behave. For instance, in co-crystals of similar aromatic compounds, interactions such as O–H···N hydrogen bonds, C–H···π, and π···π stacking are significant in forming supramolecular architectures. These non-covalent interactions are fundamental in determining how molecules aggregate and recognize biological targets.

Role as Phytoalexins in Plant Defense Mechanisms

A significant body of research has established the role of this compound and related compounds as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack or stress. nih.gov These compounds are a key component of the plant's induced defense system. The phenalenone structure is found in phytoalexins of various plants, where they are thought to play a protective role against external aggressions. nih.gov

The defense mechanism of these phenalenone-based phytoalexins is particularly noteworthy for its use of light. They act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen. nih.gov This singlet oxygen is a cytotoxic species that can effectively combat invading pathogens. This phototoxic activity represents an economical and powerful defense strategy for plants, harnessing solar energy to protect against microbial threats. The ability of these compounds to photosensitize the production of singlet oxygen can be influenced by their chemical structure and the surrounding environment.

Chromophore Model Studies

The phenalenone core, including that of this compound, serves as an excellent chromophore model for studying photophysical processes. 1H-Phenalen-1-one is a well-known and highly efficient Type II photosensitizer, with a singlet oxygen quantum yield approaching unity in many solvents. nih.gov The introduction of substituents, such as the hydroxyl group in this compound, can modulate these photophysical properties.

Studies on phenalenone derivatives have shown that electron-donating groups can cause a red-shift in the absorption spectrum and increase fluorescence emission, although this can sometimes reduce the singlet oxygen yield. nih.gov The photophysical data for various phenalenone derivatives are crucial for understanding their behavior as photosensitizers. For example, the absorption spectrum of 9-hydroxy-1H-phenalen-1-one in chloroform (B151607) displays a lower energy band between 330 and 430 nm (n → π* transition) and a higher energy band between 240 and 260 nm (π → π* transition). The photophysical properties of these compounds are essential for applications in areas like photodynamic therapy, where the goal is to develop molecules that can absorb longer wavelength light while efficiently producing cytotoxic reactive oxygen species. nih.gov

Novel Methodological Developments in Phenalenone Research

The synthesis, analysis, and stabilization of phenalenones and their reactive intermediates are areas of active methodological development. These advancements are crucial for harnessing the full potential of this class of compounds in various applications.

Advancement of On-Line Analytical Techniques for Reaction Monitoring

The synthesis of phenalenone derivatives can be complex, and the ability to monitor these reactions in real-time is highly advantageous for optimizing reaction conditions and yields. On-line analytical techniques, which provide continuous data from a reaction as it proceeds, are becoming increasingly important in chemical synthesis. Techniques such as mass spectrometry and UV-Vis spectroscopy can be used for the online monitoring of organic reactions. These methods allow for the tracking of reactant consumption and product formation in real-time.

While specific applications of these techniques to the synthesis of this compound are still developing, the principles are broadly applicable. For instance, mass spectrometry can monitor the vapors in the reaction headspace to track the progress of a reaction. The development of compact and efficient on-line monitoring systems is a key area of advancement, enabling better control over complex chemical transformations.

Future Research Directions and Unexplored Avenues

Unexplored Synthetic Routes and Green Chemistry Approaches

While established methods like Friedel-Crafts acylation and subsequent functional group transformations are utilized for synthesizing phenalenone scaffolds, significant opportunities exist for developing more efficient, sustainable, and novel synthetic strategies for 2-hydroxy-1H-phenalen-1-one. acs.orgresearchgate.net

Future synthetic research should focus on:

Catalytic C-H Activation: Direct and selective hydroxylation of the phenalenone core at the C-2 position using modern catalytic methods would represent a significant advancement over traditional multi-step sequences. This approach could reduce waste and improve atom economy.

Flow Chemistry: Implementing continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to drastically reduce reaction times for the synthesis of the parent phenalenone. acs.org Further exploration of microwave-assisted methods for the direct synthesis and derivatization of this compound could lead to more rapid and energy-efficient processes.

Biocatalysis: Engineering enzymes to perform specific transformations on the phenalenone skeleton could provide a highly selective and environmentally benign route to this compound and its analogs.

A shift towards green chemistry is paramount. This involves utilizing safer solvents, reducing energy consumption, and designing processes that minimize hazardous byproducts.

| Approach | Potential Advantage | Research Focus |

| C-H Activation/Functionalization | Improved atom economy, fewer steps | Development of selective catalysts for direct hydroxylation. |

| Flow Chemistry | Scalability, safety, process control | Optimization of reaction conditions in continuous flow reactors. |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Exploring novel microwave-assisted routes for synthesis and modification. acs.org |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering for phenalenone transformations. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and excited-state dynamics of this compound is crucial for optimizing its performance in applications like photodynamic therapy. While basic characterization has been performed on related compounds, advanced techniques can provide unprecedented insight. researchgate.netresearchgate.net

Future research should employ:

Ultrafast Transient Absorption Spectroscopy: To map the excited-state relaxation pathways and determine the timescales of intersystem crossing and internal conversion, which are fundamental to its photosensitizing ability.

Time-Resolved Fluorescence Spectroscopy: To investigate the fluorescence lifetime and identify different emissive species or tautomeric forms in the excited state. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR methods, such as HMQC and HMBC, have been used to elucidate the structure of phenalenone derivatives. researchgate.netacs.org These can be further applied to study the tautomeric equilibria of this compound in various environments.

High-Level Computational Chemistry: Methods like Time-Dependent Density Functional Theory (TD-DFT) and CASSCF/CASPT2 can be used to model the electronic transitions, potential energy surfaces, and deactivation pathways. nih.govresearchgate.net These calculations can explain experimental observations and predict the properties of novel derivatives. researchgate.net

| Technique | Information Gained | Relevance |

| Ultrafast Transient Absorption | Excited-state dynamics, intersystem crossing rates | Understanding the efficiency of singlet oxygen generation. |

| Time-Resolved Fluorescence | Fluorescence lifetimes, excited-state equilibria | Characterizing photophysical properties. researchgate.net |

| Advanced 2D NMR | Tautomeric forms, structural elucidation | Understanding solution-state behavior. researchgate.netacs.org |

| Computational Modeling (TD-DFT, CASSCF) | Electronic structure, potential energy surfaces | Predicting properties and guiding molecular design. nih.govresearchgate.net |

Expansion of Applications in Chemical Biology and Advanced Materials

The proven ability of the phenalenone core to act as a photosensitizer opens the door to numerous applications, particularly in medicine and materials science. nih.govacs.orgnih.gov Research into this compound could expand upon these foundations.

Potential underexplored applications include:

Targeted Photodynamic Therapy (PDT): While phenalenones are known to be potent photosensitizers, conjugating this compound to biomolecules (e.g., antibodies, peptides) that specifically target cancer cells could lead to more effective and less toxic PDT agents. nih.govnih.gov The hydroxyl group provides a convenient handle for such conjugation. acs.org

Fluorescent Probes and Bio-imaging: By modifying the phenalenone core to enhance its fluorescence quantum yield, this compound could be developed into a scaffold for fluorescent probes that report on specific biological events or analytes. The development of red-fluorescent phenalenone derivatives demonstrates the feasibility of this approach. nih.govacs.orgbohrium.comacs.org

Antimicrobial Photodynamic Therapy (aPDT): The demonstrated activity of phenalenones against bacteria and fungi could be harnessed for aPDT to combat antibiotic-resistant infections. nih.govnih.gov

Organic Electronics: The planar, conjugated structure of phenalenones makes them attractive candidates for use in organic electronics. researchgate.netresearchgate.net The specific electronic properties imparted by the 2-hydroxy group could be explored for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

| Application Area | Specific Goal | Key Feature of this compound |

| Chemical Biology | Targeted cancer therapy, bio-imaging | Photosensitizing ability, modifiable hydroxyl group. acs.orgnih.gov |

| Antimicrobial Therapy | Treatment of resistant infections | ROS-mediated activity against microbes. nih.govnih.gov |

| Advanced Materials | Organic electronics, functional polymers | Planar, π-conjugated system. researchgate.net |

Interdisciplinary Research Integrating Phenalenone Chemistry

The most groundbreaking discoveries often occur at the interface of different scientific disciplines. The study of this compound is ripe for such collaborative efforts.

Future interdisciplinary projects could involve:

Chemistry and Plant Science: Investigating the role of this compound and related compounds as phytoalexins in plant defense mechanisms could lead to new strategies for crop protection. researchgate.net

Chemistry and Cancer Biology: Collaborations to explore the inhibition of specific cellular pathways, such as the casein kinase 2 (CK2) pathway, by tailored phenalenone derivatives could yield novel anticancer drug candidates. nih.gov

Chemistry and Materials Science/Engineering: Developing novel composite materials by incorporating this compound into polymers or onto nanoparticles could create surfaces with photo-activated antimicrobial properties or materials for advanced sensor technology.

Chemistry and Environmental Science: Exploring the use of phenalenone derivatives as photosensitizers for the degradation of persistent organic pollutants in water treatment processes.

| Interdisciplinary Field | Research Goal | Potential Impact |

| Plant Science | Elucidate role as phytoalexin. researchgate.net | Novel, natural-product-based crop protection agents. |

| Cancer Biology | Develop targeted kinase inhibitors. nih.gov | New classes of anticancer therapeutics. |

| Materials Engineering | Create photosensitive materials. | Self-sterilizing surfaces, advanced sensors. |

| Environmental Science | Degrade pollutants via photosensitization. | Innovative water purification technologies. |

Q & A

Q. What are the primary natural sources of 2-hydroxy-1H-phenalen-1-one, and how is it isolated for experimental use?